(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone
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Overview
Description
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone is a complex organic compound. The compound’s structure combines a phenyl group, a hexahydro pyrano-pyrrole ring system, and a pyrazolylpyridine moiety. This molecular complexity suggests it might be explored for varied biochemical and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound generally involves multi-step synthesis. A potential route might start with the cyclization of phenylsubstituted precursors to form the hexahydro-pyrano[4,3-b]pyrrole ring. This intermediate can then be coupled with 2-pyrazol-1-ylpyridine through a sequence of alkylation or acylation reactions, facilitated by suitable catalysts and solvents under controlled temperatures and pressures.
Industrial Production Methods: For large-scale synthesis, methods like batch reactors or continuous flow systems are typically employed. The choice of industrial methods would hinge on the compound’s stability, yield requirements, and economic considerations. Optimizing reaction conditions to maximize yield and purity while minimizing by-products is key in industrial settings.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound may undergo oxidative transformations, typically affecting the pyridine or pyrazole rings.
Reduction: Selective reduction reactions might target the pyrano[4,3-b]pyrrole ring, potentially altering its hydrogenation state.
Substitution: Nucleophilic and electrophilic substitution reactions could occur on the phenyl group or the pyridine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reductants such as sodium borohydride.
Substitution: Electrophilic substitutions might use reagents like sulfuric acid, while nucleophilic substitutions could involve strong bases like sodium hydride.
Major Products:
Oxidative by-products may include carboxyl derivatives or hydroxylated intermediates.
Reductive products might feature varied hydrogenation states.
Substituted derivatives could introduce functional groups like hydroxyl, nitro, or halide groups.
Scientific Research Applications
This compound holds potential across several domains:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical reactions.
Biology: Could be investigated for its biological activity, including potential enzyme inhibition or receptor binding properties.
Medicine: Prospective pharmaceutical uses, particularly if the compound exhibits significant bioactivity or therapeutic potential.
Industry: Potential use in material science, such as in the development of new polymers or chemical sensors.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with biological targets. The phenyl and pyridine moieties could participate in π-π stacking interactions with protein residues. The pyrazolyl group might engage in hydrogen bonding with active sites. These interactions could influence molecular pathways, potentially modulating enzyme activity or receptor function.
Comparison with Similar Compounds
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-yl)pyridin-4-one: A structurally analogous compound but with a ketone group in place of the methanone.
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-yl)pyridin-4-amine: Similar structure but featuring an amine group.
Uniqueness: This compound’s unique combination of the pyrano-pyrrole ring with the pyrazolylpyridine moiety sets it apart, possibly endowing it with distinct chemical and biological properties, making it a versatile candidate for various applications.
Hope that sparks your scientific curiosity!
Properties
IUPAC Name |
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(17-7-10-23-21(13-17)26-11-4-9-24-26)25-14-18(16-5-2-1-3-6-16)19-15-28-12-8-20(19)25/h1-7,9-11,13,18-20H,8,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOAELBTIDULLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1N(CC2C3=CC=CC=C3)C(=O)C4=CC(=NC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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